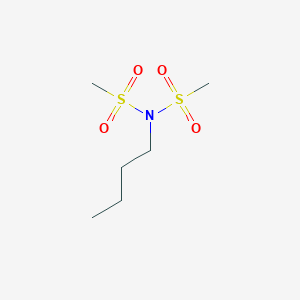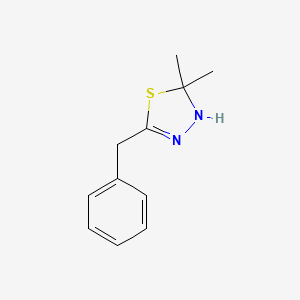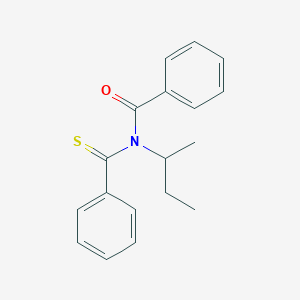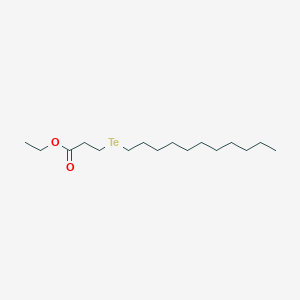
4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one is an organic compound that belongs to the class of dithiazolidinones This compound is characterized by a unique structure that includes a dithiazolidinone ring with a sulfanylidene group and a 3-methylbutyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one typically involves the reaction of appropriate thiol and amine precursors under controlled conditions. One common method involves the cyclization of a thiourea derivative with a suitable halide in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and cost-effectiveness, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiazolidinone ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the dithiazolidinone ring.
Applications De Recherche Scientifique
4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one exerts its effects involves interactions with various molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The dithiazolidinone ring can also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Methylbutyl)-1,2,4-triazolidin-3-one: Similar structure but with a triazolidinone ring.
5-(3-Methylbutyl)-1,2,4-thiadiazolidin-3-one: Contains a thiadiazolidinone ring instead of dithiazolidinone.
4-(3-Methylbutyl)-1,2,4-oxazolidin-3-one: Features an oxazolidinone ring.
Uniqueness
4-(3-Methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one is unique due to the presence of the sulfanylidene group, which imparts distinct reactivity and potential applications compared to its analogs
Propriétés
Numéro CAS |
89570-10-5 |
|---|---|
Formule moléculaire |
C7H11NOS3 |
Poids moléculaire |
221.4 g/mol |
Nom IUPAC |
4-(3-methylbutyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one |
InChI |
InChI=1S/C7H11NOS3/c1-5(2)3-4-8-6(9)11-12-7(8)10/h5H,3-4H2,1-2H3 |
Clé InChI |
SDYJBHKHKNRCIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN1C(=O)SSC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14390914.png)



![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)


![Bicyclo[8.2.2]tetradec-10-ene](/img/structure/B14390956.png)
![2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14390959.png)

![5-Methylspiro[5.5]undec-1-en-3-one](/img/structure/B14390990.png)
![N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine](/img/structure/B14390992.png)
